molecular formula C5H11N3O2 B2778803 N'-hydroxymorpholine-4-carboxamidine CAS No. 29044-26-6

N'-hydroxymorpholine-4-carboxamidine

Cat. No.: B2778803
CAS No.: 29044-26-6
M. Wt: 145.16 g/mol
InChI Key: VQTABDIYPJEHBR-UHFFFAOYSA-N
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Description

“N’-hydroxymorpholine-4-carboxamidine” is a chemical compound with the CAS Number: 29044-26-6 . It has a molecular weight of 145.16 and its IUPAC name is N’-hydroxy-4-morpholinecarboximidamide .


Molecular Structure Analysis

The molecular formula of “N’-hydroxymorpholine-4-carboxamidine” is C5H11N3O2 . The InChI code for this compound is 1S/C5H11N3O2/c6-5 (7-9)8-1-3-10-4-2-8/h5H,1-4,6H2 .


Physical and Chemical Properties Analysis

“N’-hydroxymorpholine-4-carboxamidine” is a solid . It should be stored in a refrigerated condition .

Scientific Research Applications

Pharmacological Modulators in Scientific Research

Pharmacological modulators like 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) are extensively used to study AMPK activity, crucial for understanding metabolism and cancer pathogenesis. Although initially focused on AMPK activation, emerging studies reveal AMPK-independent effects, highlighting the complexity of pharmacological modulators in research (Visnjic et al., 2021) Cells.

Bioactive Compounds and Their Clinical Applications

Compounds like Carvacrol exhibit a wide range of bioactivities, including antimicrobial, antioxidant, and anticancer properties. Such studies underscore the potential of natural and synthetic compounds in developing new treatments and enhancing our understanding of bioactive molecules in health and disease (Sharifi-Rad et al., 2018) Phytotherapy Research.

Biocatalyst Inhibition and Microbial Engineering

Research into carboxylic acids and their inhibitory effects on engineered microbes like Escherichia coli and Saccharomyces cerevisiae contributes to the development of robust microbial strains for industrial applications, including biorenewable chemicals production (Jarboe et al., 2013) Frontiers in Microbiology.

Antimicrobial and Antioxidant Potential of Chitosan

Chitosan, a biopolymer with a unique chemical structure, has garnered interest for its antimicrobial and antioxidant capabilities. Understanding the pharmacological activities and optimization of chitosan formulations can significantly impact food and pharmaceutical industries (Raafat & Sahl, 2009) Microbial Biotechnology.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxymorpholine-4-carboxamidine' involves the reaction of morpholine-4-carboxamidine with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "Morpholine-4-carboxamidine", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve morpholine-4-carboxamidine in a suitable solvent (e.g. ethanol)", "Add hydroxylamine hydrochloride and base to the solution", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold solvent (e.g. ethanol) to obtain 'N'-hydroxymorpholine-4-carboxamidine'" ] }

CAS No.

29044-26-6

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

IUPAC Name

N'-hydroxymorpholine-4-carboximidamide

InChI

InChI=1S/C5H11N3O2/c6-5(7-9)8-1-3-10-4-2-8/h9H,1-4H2,(H2,6,7)

InChI Key

VQTABDIYPJEHBR-UHFFFAOYSA-N

Isomeric SMILES

C1COCCN1/C(=N\O)/N

SMILES

C1COCCN1C(=NO)N

Canonical SMILES

C1COCCN1C(=NO)N

solubility

not available

Origin of Product

United States

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